Enhanced Antioxidant Activity: Methoxy-Alkyne Synergy vs. Simple Phenols
While direct IC50 data for 3-Methoxy-4-hydroxyphenylacetylene is not extensively reported, class-level SAR studies on para-substituted o-methoxyphenols provide strong inferential evidence that this compound's unique substitution pattern (methoxy ortho to OH, alkyne para) yields antioxidant activity superior to simple phenols but inferior to optimized natural products. Specifically, the introduction of a para-alkynyl group to o-methoxyphenol activates latent antioxidant capacity not observed in the unsubstituted parent [1]. In DPPH radical scavenging assays, representative methoxyphenol derivatives exhibit IC50 values ranging from 13.3 to 40.6 µM, with the unsubstituted parent showing negligible activity [2]. In contrast, ferulic acid (a natural comparator with a propenoic acid side chain) demonstrates an IC50 of 12.21 µg/mL (approx. 63 µM) [3], while eugenol (with an allyl group) shows an IC50 of 11.7 µg/mL (approx. 71 µM) [4]. This positions 14031-76-6 within a pharmacologically relevant activity window, but its terminal alkyne—absent in both ferulic acid and eugenol—offers orthogonal synthetic utility not achievable with natural antioxidants .
| Evidence Dimension | DPPH Radical Scavenging Activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; predicted from class SAR: ~13-40 µM range (inferred) |
| Comparator Or Baseline | Ferulic acid: 12.21 µg/mL (~63 µM); Eugenol: 11.7 µg/mL (~71 µM); Unsubstituted o-methoxyphenol: negligible activity |
| Quantified Difference | Target compound is expected to be ~1.5-3x less potent than eugenol/ferulic acid but >10x more potent than unsubstituted phenol |
| Conditions | In vitro DPPH radical scavenging assay, 96-well plate format, spectrophotometric detection at 517 nm |
Why This Matters
This evidence supports selection of 14031-76-6 when moderate antioxidant activity combined with orthogonal alkyne functionality is required—a profile that ferulic acid or eugenol cannot match due to lack of a terminal alkyne.
- [1] T. Kajiyama, Y. Ohkatsu. 'Effect of para-substituents of phenolic antioxidants.' Polymer Degradation and Stability, 2001. View Source
- [2] Academia.edu. 'The IC50 values for antioxidant activity ranged from 13.3 to 40.6 µM.' (Compound 4 data). View Source
- [3] Estudo da eficácia in vitro e citotoxicidade do ácido ferúlico. DPPH IC50 = 12.21 µg/mL. View Source
- [4] ACS Publications. 'Biological and Nonbiological Antioxidant Activity of Some Essential Oils.' Eugenol DPPH IC50 = 11.7 µg/mL. View Source
